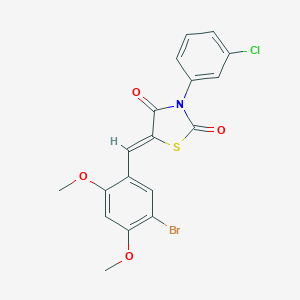![molecular formula C23H18N2O4 B301280 methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate, also known as MOPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPB is a pyrazoline derivative that exhibits a range of biological activities, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The exact mechanism of action of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. It may also modulate the activity of various enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate has been shown to exhibit a range of biochemical and physiological effects, including reducing inflammation and pain, inhibiting bacterial growth, and protecting against oxidative stress and cellular damage. It has also been shown to enhance the activity of certain enzymes involved in cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate is its diverse range of biological activities, which make it a promising candidate for drug development and other research applications. However, its complex synthesis method and limited solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for use in various applications.
Métodos De Síntesis
The synthesis of methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate involves the condensation of 4-acetylbenzoic acid with 5-phenyl-2-furaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound, methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate.
Aplicaciones Científicas De Investigación
Methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, analgesic, and antimicrobial properties.
Propiedades
Nombre del producto |
methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate |
|---|---|
Fórmula molecular |
C23H18N2O4 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
methyl 4-[(4Z)-3-methyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C23H18N2O4/c1-15-20(14-19-12-13-21(29-19)16-6-4-3-5-7-16)22(26)25(24-15)18-10-8-17(9-11-18)23(27)28-2/h3-14H,1-2H3/b20-14- |
Clave InChI |
FPDPKGBSWXAYRV-ZHZULCJRSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



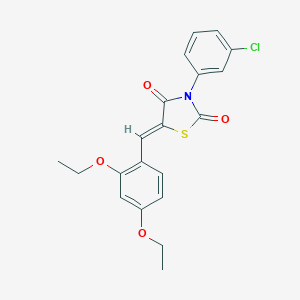
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)
![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)
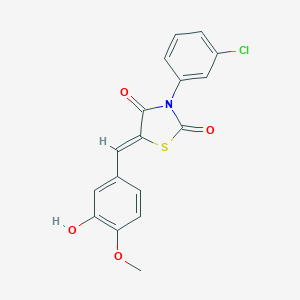
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)
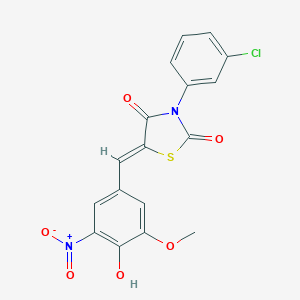
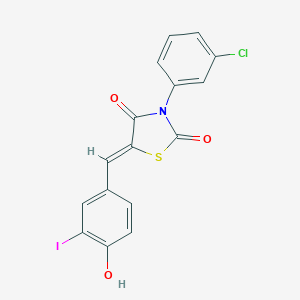
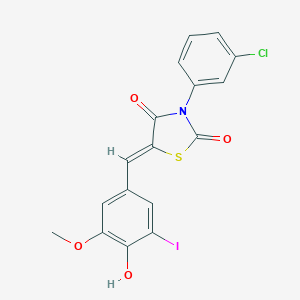
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
